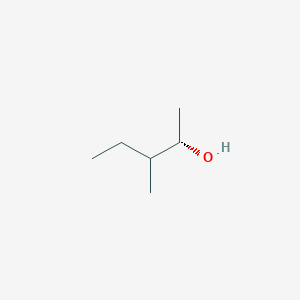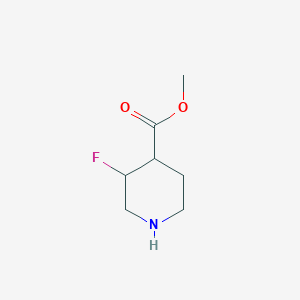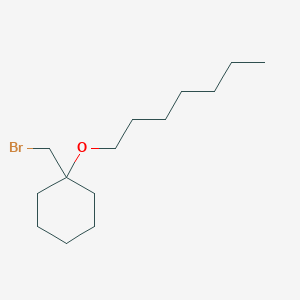
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a trifluoromethyl group at the 6th position and two methyl groups at the 4th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reaction of substituted anilines with alkyl cyanoacetates under specific conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, solvent-free methods and the use of green chemistry principles can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have potential biological activities, making them candidates for drug discovery and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-6-ethynylthiochroman: This compound shares structural similarities but differs in the presence of an ethynyl group instead of a trifluoromethyl group.
4,4-Dimethyl-6-oxoquinoline: Similar in the quinoline core structure but with an oxo group at the 6th position.
Uniqueness
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of derivatives with specific biological and chemical properties.
Propiedades
Fórmula molecular |
C12H14F3N |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-11(2)5-6-16-10-4-3-8(7-9(10)11)12(13,14)15/h3-4,7,16H,5-6H2,1-2H3 |
Clave InChI |
PSGIOVAIIONUSU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC2=C1C=C(C=C2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)



![1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)




